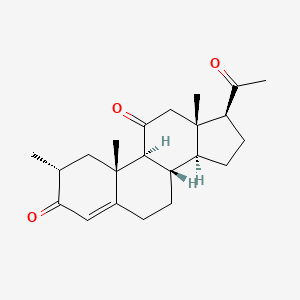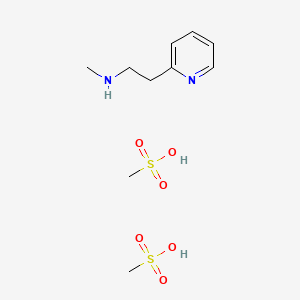
Betahistine mesylate
Overview
Description
Betahistine mesylate is a histamine-like antivertigo medication primarily used to treat symptoms associated with Ménière’s disease, such as vertigo, tinnitus, and hearing loss . It was first registered in Europe in 1970 and is commonly prescribed for balance disorders . This compound is known for its ability to improve microcirculation in the inner ear, which helps alleviate the symptoms of vertigo .
Mechanism of Action
Betahistine mesylate, also known as Meginalisk or Betahistine mesilate, is a histamine-like antivertigo drug primarily used for treating symptoms associated with Ménière’s disease .
Target of Action
This compound primarily targets histamine receptors, specifically the H1 and H3 receptors . These receptors play a crucial role in maintaining balance and preventing vertigo symptoms .
Mode of Action
This compound acts as a weak agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors . The stimulation of H1 receptors in the inner ear causes a vasodilatory effect leading to increased permeability . This interaction helps to reverse the underlying problem of endolymphatic hydrops .
Biochemical Pathways
The mechanism of action of betahistine is multifactorial and is thought to result from a disruption of endolymphatic fluid homeostasis in the ear . By acting on histamine receptors, betahistine helps to regulate the biochemical pathways involved in maintaining fluid balance within the inner ear .
Pharmacokinetics
Betahistine is readily and almost completely absorbed from the gastrointestinal tract . It undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine . The time to peak plasma concentration is about 1 hour .
Result of Action
The primary result of betahistine’s action is the reduction of episodes of vertigo associated with Ménière’s disease . By increasing the blood flow around the inner ear, betahistine reduces the amount of fluid in the inner ear and prevents symptoms from developing .
Action Environment
The efficacy and stability of betahistine can be influenced by various environmental factors. For instance, food can delay the absorption of betahistine . Furthermore, patients with certain conditions, such as bronchial asthma or a history of peptic ulcer, need to be closely monitored as these conditions may influence the action and efficacy of betahistine .
Biochemical Analysis
Biochemical Properties
Betahistine mesilate primarily interacts with histamine receptors in the body. It acts as a partial agonist at histamine H1 receptors and as an antagonist at histamine H3 receptors . This dual action helps increase histamine turnover and release, particularly in the central nervous system and vestibular system . Betahistine mesilate also increases blood flow in the inner ear by dilating precapillary sphincters, which helps alleviate symptoms of vertigo .
Cellular Effects
Betahistine mesilate influences various cellular processes, particularly in the inner ear and central nervous system. It increases cochlear blood flow and enhances histamine turnover in the vestibular system . This results in improved vestibular compensation and reduced symptoms of vertigo. Betahistine mesilate also affects cell signaling pathways by modulating histamine receptors, which can influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of betahistine mesilate involves its interaction with histamine receptors. As a partial agonist at H1 receptors, it promotes vasodilation and increased permeability in the inner ear . As an antagonist at H3 receptors, it inhibits the negative feedback mechanism on histamine release, leading to increased histamine levels . This dual action helps restore balance and reduce vertigo symptoms in patients with Ménière’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, betahistine mesilate has shown stability over time, with no significant degradation observed during long-term studies . Its effects on cellular function, particularly in the vestibular system, have been consistent over extended periods. Long-term treatment with betahistine mesilate has been shown to reduce the frequency and severity of vertigo attacks in patients with Ménière’s disease .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of betahistine mesilate vary with different dosages. Low doses (0.2 mg/kg) have been found to improve balance and vestibular compensation, while higher doses (2 mg/kg) result in more pronounced effects . Very high doses may lead to adverse effects, such as increased histamine release and potential toxicity .
Metabolic Pathways
Betahistine mesilate is primarily metabolized into 2-pyridylacetic acid, an inactive metabolite . The metabolism of betahistine mesilate involves monoamine oxidase enzymes, which play a crucial role in its breakdown . This metabolic pathway ensures that betahistine mesilate is efficiently processed and excreted from the body, minimizing the risk of accumulation and toxicity .
Transport and Distribution
Betahistine mesilate is rapidly absorbed and distributed within the body. It has a high bioavailability and low protein binding, allowing it to reach target tissues effectively . Betahistine mesilate is primarily transported to the inner ear and central nervous system, where it exerts its therapeutic effects . Its distribution is facilitated by its ability to cross the blood-brain barrier and reach the vestibular system .
Subcellular Localization
Betahistine mesilate primarily localizes to the inner ear and central nervous system, where it interacts with histamine receptors . Its subcellular localization is influenced by its ability to cross cell membranes and reach specific compartments, such as the vestibular nuclei . This targeted localization ensures that betahistine mesilate exerts its effects precisely where needed, improving balance and reducing vertigo symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betahistine mesylate can be synthesized by reacting betahistine with methanesulfonic acid. One method involves dissolving betahistine in ethanol, adding methanesulfonic acid, and then crystallizing the product by cooling . The reaction conditions typically involve heating the mixture to around 50°C and then cooling it to 0°C to obtain white crystals of this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes dissolving betahistine in a suitable solvent, adding methanesulfonic acid, and then crystallizing the product under controlled temperature conditions . The crystallized product is then filtered and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Betahistine mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Betahistine can be oxidized to form 2-pyridylacetic acid, which is its primary metabolite.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: Substitution reactions can occur at the amino group, where different substituents can be introduced.
Major Products: The major product formed from the oxidation of betahistine is 2-pyridylacetic acid . This metabolite is inactive and is excreted in the urine .
Scientific Research Applications
Betahistine mesylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Histamine: Betahistine is an analog of histamine and shares some pharmacological properties with it.
Aminoethylpyridine: This metabolite of betahistine has similar effects on ampullar receptors.
Hydroxyethylpyridine: Another metabolite with comparable properties.
Uniqueness: Betahistine mesylate is unique due to its dual action on histamine receptors, which makes it particularly effective in treating vertigo and balance disorders . Unlike other histamine analogs, this compound has a well-established safety profile and is widely used in clinical practice .
Properties
IUPAC Name |
methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJJDYGJCNTNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5638-76-6 (Parent) | |
| Record name | Betahistine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54856-23-4 | |
| Record name | Betahistine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(ethylammonio)-N-methylpyridinium dimethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAHISTINE MESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1L0E3R43Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



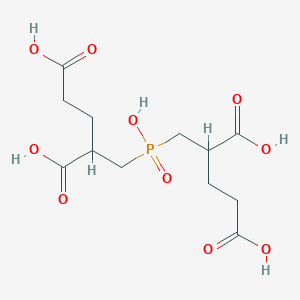
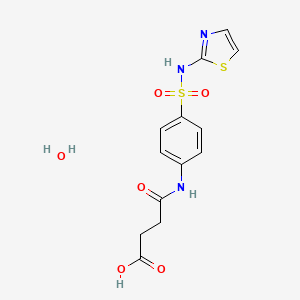
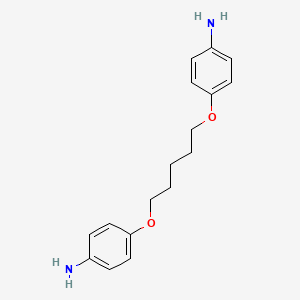








![[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1210319.png)
